

Chemical properties of N-acyl-asparagine derivatives

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An In-depth Technical Guide on the Chemical Properties of N-Acyl-Asparagine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of N-acyl-asparagine derivatives. These compounds are a subject of growing interest in drug development and biochemical research due to their diverse biological activities, including roles in metabolic regulation and cell signaling.

Introduction to N-Acyl-Asparagine Derivatives

N-acyl amino acids (NAAAs) are a class of endogenous signaling molecules where a fatty acid is linked to an amino acid via an amide bond.[1] N-acyl-asparagine derivatives, a subset of this family, are characterized by the acylation of the alpha-amino group of asparagine. This modification significantly alters the physicochemical properties of the parent amino acid, influencing its solubility, stability, and biological interactions. N-terminal acetylation, for instance, is a common post-translational modification in eukaryotes that plays a role in protein stability and protection. These derivatives are involved in various physiological and pathological processes, making them relevant targets for therapeutic intervention.[2][3]

Chemical Synthesis and Reactivity

The synthesis of N-acyl amino acids, including asparagine derivatives, can be achieved through several methods. Chemical synthesis is the primary route for both laboratory and



industrial production.[4]

Common Synthesis Methods:

- Schotten-Baumann Condensation: This is a major synthesis method for N-acyl amino acid surfactants.[4]
- Amidation of Fatty Acid Esters: Yields ranging from 60% to 93% have been achieved by reacting fatty acid methyl esters with amino acids.[4]
- Enzymatic Synthesis: This method offers mild reaction conditions and is environmentally friendly, though yields can be lower and costs higher than chemical methods.[4]
- Chemo-enzymatic Methods: These approaches combine the advantages of both chemical and enzymatic synthesis.[4]

The reactivity of N-acyl-asparagine derivatives is influenced by the nature of the N-acyl substituent. For example, N-phthalimidoalkanoyl substitution on related N-acyl-glucosamines has been shown to decrease the HOMO-LUMO energy gap, predicting a stronger reactivity with nucleophiles compared to N-alkanoyl moieties.[5] A key aspect of asparagine reactivity is its propensity for deamidation, a reaction that proceeds through a succinimide intermediate.[6] [7] The rate of this reaction is highly dependent on the local protein structure, with asparagine residues in flexible, random coil structures deamidating more rapidly than those in more constrained structures like beta-turns.[6][8]

Physicochemical Properties

The addition of an acyl group to asparagine modifies its physical and chemical characteristics. Quantitative data for a representative compound, N-Acetyl-L-asparagine, are summarized below.



Property	Value	Source
Molecular Formula	C6H10N2O4	[9][10]
Molecular Weight	174.15 g/mol	[9][11]
Melting Point	165.0 °C	[9]
Boiling Point	588.7 °C	[9]
Water Solubility	34 mg/mL (195.23 mM)	[11][12]
DMSO Solubility	34 mg/mL (195.23 mM)	[11][12]
Ethanol Solubility	Insoluble	[11][12]
pKa (Strongest Acidic)	3.64	[13]
logP	-2.2	[13]

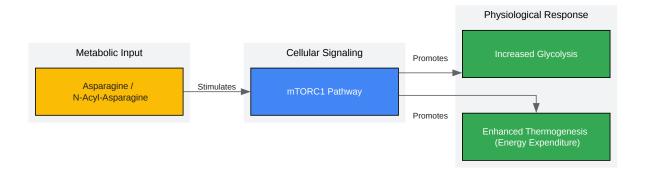
Biological Activity and Signaling Pathways

N-acyl-asparagine derivatives exhibit a range of biological activities and are implicated in several key signaling pathways.

- Metabolic Regulation: N-Acetyl-L-asparagine is an endogenous metabolite found in the human brain that may inhibit pancreatic lipase, an enzyme involved in lipid metabolism, suggesting potential utility in treating obesity and diabetes.[9][11][12]
- mTORC1 Signaling: Asparagine itself has been shown to reinforce mTORC1 signaling.[14]
 This pathway is crucial for stimulating thermogenesis and glycolysis in adipose tissues. The bioavailability of asparagine can therefore impact systemic energy homeostasis.[14]
- Immunomodulation and Antitumor Activity: Certain synthetic N-acylated asparagine-linked lipid A analogs have been shown to induce the production of Tumor Necrosis Factor (TNF) and exhibit antitumor activity against fibrosarcoma in mouse models.[15]
- Ion Channel Modulation: N-acyl amino acids, including derivatives of glycine and serine, have been reported to inhibit T-type calcium channels.[16]

Below is a diagram illustrating the role of asparagine in metabolic signaling.





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Asparagine-mTORC1 signaling pathway in metabolic regulation.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and characterization of N-acyl-asparagine derivatives.

Protocol: Synthesis of N-Acetyl-L-asparagine

This protocol is based on the described synthesis of N-Acetyl-L-asparagine.[9]

- Reaction Setup: In a suitable reaction vessel, dissolve L-aspartic acid in a mixture of acetic acid and trifluoroacetic acid.
- Catalyst Addition: Add sulfate ions as a catalyst to the reaction mixture.
- Reaction Conditions: Stir the mixture at a controlled temperature. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
- Work-up: Once the reaction is complete, neutralize the mixture and remove the solvents under reduced pressure.



- Purification: Purify the crude acetyl derivative by column chromatography. A Sephadex G-100 column is specified for yielding N-acetyl asparagine.
- Characterization: Confirm the identity and purity of the final product using NMR spectroscopy and mass spectrometry.

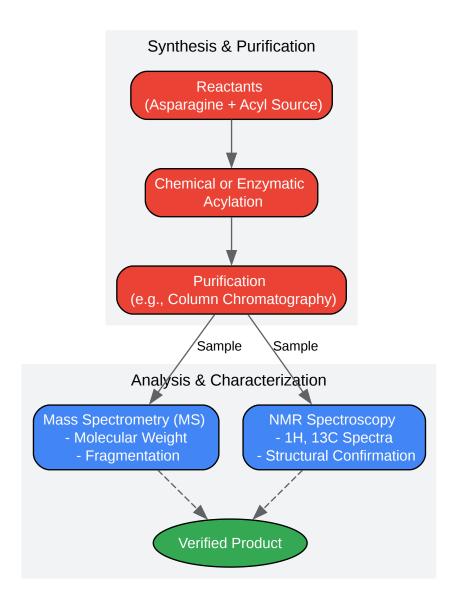
Protocol: General Characterization Workflow

The structural confirmation and purity assessment of newly synthesized derivatives are critical.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Dissolve a small sample (5-10 mg) of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
 - Acquire ¹H NMR and ¹³C NMR spectra.
 - Analyze the chemical shifts (δ), coupling constants (J), and integration values to confirm
 the covalent structure, including the presence of the acyl group and the integrity of the
 asparagine backbone.[17][18][19] The presence of characteristic peaks for the acyl chain
 and the asparagine moiety confirms a successful synthesis.
- Mass Spectrometry (MS):
 - Prepare a dilute solution of the sample in an appropriate solvent (e.g., methanol/water).
 - Analyze the sample using an ESI-MS (Electrospray Ionization Mass Spectrometry)
 instrument in both positive and negative ion modes.
 - Determine the molecular weight from the parent ion peak ([M+H]+ or [M-H]-).
 - Perform tandem MS (MS/MS) to obtain fragmentation patterns, which can further confirm the structure by identifying characteristic fragments of the acyl group and the asparagine residue.[20][21]

The general workflow for synthesis and characterization is visualized below.





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General workflow for the synthesis and characterization of N-acyl-asparagine derivatives.

Conclusion

N-acyl-asparagine derivatives represent a versatile class of molecules with significant potential in drug discovery and chemical biology. Their synthesis is well-established, and their physicochemical properties can be tuned by modifying the acyl chain. The involvement of these compounds in critical biological pathways, such as mTORC1 signaling and metabolic regulation, underscores their importance as research targets. The protocols and data presented in this guide offer a foundational resource for scientists working to explore and exploit the chemical and biological properties of these promising compounds.



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